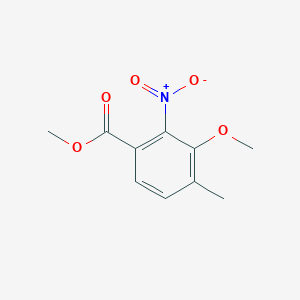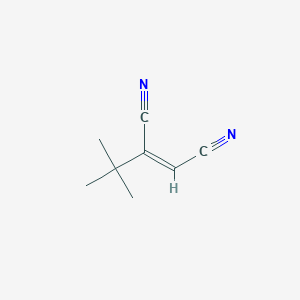
Methyl 3-methoxy-4-methyl-2-nitrobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-methoxy-4-methyl-2-nitrobenzoate” is a chemical compound with the molecular formula C10H11NO5 . It is a derivative of benzoic acid, specifically a methyl ester, with methoxy, methyl, and nitro functional groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxy-4-methyl-2-nitrobenzoate” can be represented by its IUPAC Standard InChI: InChI=1S/C10H11NO5/c1-14-8-5-6 (9 (11)15-2)3-4-7 (8)10 (12)13/h3-5H,1-2H3 . This indicates the presence of a benzene ring with methoxy, methyl, and nitro functional groups attached, along with a methyl ester group .Physical And Chemical Properties Analysis
“Methyl 3-methoxy-4-methyl-2-nitrobenzoate” has a molecular weight of 211.17 . It has a predicted boiling point of 350.7±27.0 °C and a predicted density of 1.294±0.06 g/cm3 . It should be stored in a sealed container in a dry room at room temperature .Safety And Hazards
Eigenschaften
CAS-Nummer |
128450-32-8 |
|---|---|
Produktname |
Methyl 3-methoxy-4-methyl-2-nitrobenzoate |
Molekularformel |
C10H11NO5 |
Molekulargewicht |
225.2 g/mol |
IUPAC-Name |
methyl 3-methoxy-4-methyl-2-nitrobenzoate |
InChI |
InChI=1S/C10H11NO5/c1-6-4-5-7(10(12)16-3)8(11(13)14)9(6)15-2/h4-5H,1-3H3 |
InChI-Schlüssel |
QAXKCCPPMGTAHL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])OC |
Kanonische SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B189246.png)




![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)




![3-(2-chloroethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B189266.png)

